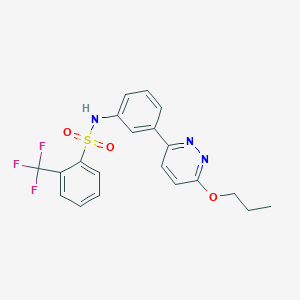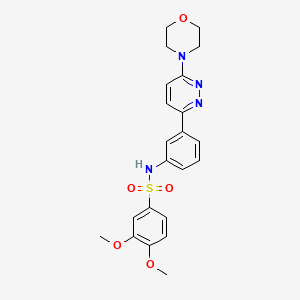
N-(3-(6-propoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(6-PROPOXYPYRIDAZIN-3-YL)PHENYL]-2-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a pyridazine ring, a trifluoromethyl group, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-PROPOXYPYRIDAZIN-3-YL)PHENYL]-2-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like N-[3-(6-PROPOXYPYRIDAZIN-3-YL)PHENYL]-2-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(6-PROPOXYPYRIDAZIN-3-YL)PHENYL]-2-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a sulfonamide with altered electronic properties.
Applications De Recherche Scientifique
N-[3-(6-PROPOXYPYRIDAZIN-3-YL)PHENYL]-2-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for developing new drugs with potential therapeutic effects.
Biology: It can serve as a probe for studying biological pathways and interactions.
Materials Science: The compound’s unique structural features make it suitable for developing advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[3-(6-PROPOXYPYRIDAZIN-3-YL)PHENYL]-2-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine Derivatives: These compounds share the pyridazine ring and exhibit similar biological activities.
Trifluoromethyl Benzene Derivatives: These compounds contain the trifluoromethyl group and are known for their enhanced stability and lipophilicity.
Uniqueness
N-[3-(6-PROPOXYPYRIDAZIN-3-YL)PHENYL]-2-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is unique due to the combination of its structural features, which confer specific properties and potential applications. The presence of both the pyridazine ring and the trifluoromethyl group makes it a versatile compound for various scientific research applications.
Propriétés
Formule moléculaire |
C20H18F3N3O3S |
|---|---|
Poids moléculaire |
437.4 g/mol |
Nom IUPAC |
N-[3-(6-propoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H18F3N3O3S/c1-2-12-29-19-11-10-17(24-25-19)14-6-5-7-15(13-14)26-30(27,28)18-9-4-3-8-16(18)20(21,22)23/h3-11,13,26H,2,12H2,1H3 |
Clé InChI |
IDDQJOUMZREVFE-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-diphenyl-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B11256474.png)
![N-(2-ethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11256481.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide](/img/structure/B11256485.png)
![4-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B11256488.png)
![2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B11256489.png)
![3-methyl-6-phenyl-N-(m-tolyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11256503.png)
![methyl 4-({[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11256516.png)
![N-(3-chloro-4-fluorophenyl)-1-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B11256529.png)

![N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)thiophene-2-carboxamide](/img/structure/B11256545.png)

![N-(2-ethoxyphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11256551.png)
![2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-propylacetamide](/img/structure/B11256559.png)

